2-(3,5-dichlorophenyl)-4,4,6-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione 2-(3,5-dichlorophenyl)-4,4,6-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14853156
InChI: InChI=1S/C19H16Cl2N2S2/c1-10-5-4-6-14-15-17(19(2,3)22-16(10)14)25-23(18(15)24)13-8-11(20)7-12(21)9-13/h4-9,22H,1-3H3
SMILES:
Molecular Formula: C19H16Cl2N2S2
Molecular Weight: 407.4 g/mol

2-(3,5-dichlorophenyl)-4,4,6-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione

CAS No.:

Cat. No.: VC14853156

Molecular Formula: C19H16Cl2N2S2

Molecular Weight: 407.4 g/mol

* For research use only. Not for human or veterinary use.

2-(3,5-dichlorophenyl)-4,4,6-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione -

Specification

Molecular Formula C19H16Cl2N2S2
Molecular Weight 407.4 g/mol
IUPAC Name 2-(3,5-dichlorophenyl)-4,4,6-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione
Standard InChI InChI=1S/C19H16Cl2N2S2/c1-10-5-4-6-14-15-17(19(2,3)22-16(10)14)25-23(18(15)24)13-8-11(20)7-12(21)9-13/h4-9,22H,1-3H3
Standard InChI Key ULTLUQOPNYWOEA-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC=C1)C3=C(C(N2)(C)C)SN(C3=S)C4=CC(=CC(=C4)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(3,5-dichlorophenyl)-4,4,6-trimethyl-5H- thiazolo[5,4-c]quinoline-1-thione, delineates its polycyclic system:

  • Thiazolo[5,4-c]quinoline core: Fusion of a thiazole ring (positions 1–3) with a quinoline moiety (positions 4–9) creates a planar, conjugated π-system.

  • 3,5-Dichlorophenyl substituent: Attached at position 2, this electron-withdrawing group enhances electrophilicity, facilitating interactions with biological nucleophiles .

  • Methyl groups: Three methyl groups at positions 4, 4, and 6 increase hydrophobicity, influencing membrane permeability.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₉H₁₆Cl₂N₂S₂
Molecular Weight407.4 g/mol
LogP (Octanol-Water)3.8 ± 0.2
Aqueous Solubility (25°C)12 µg/mL
Melting Point228–230°C

The compound’s Canonical SMILES (CC1=C2C(=CC=C1)C3=C(C(N2)(C)C)SN(C3=S)C4=CC(=CC(=C4)Cl)Cl) and InChIKey (ULTLUQOPNYWOEA-UHFFFAOYSA-N) enable precise stereochemical modeling.

Synthesis and Optimization

Reaction Pathways

Synthesis involves three key stages:

  • Quinoline Precursor Formation: Friedländer condensation of 2-aminobenzaldehyde with ethyl acetoacetate yields 4-methylquinoline, followed by nitration and reduction to introduce amine functionalities.

  • Thiazole Ring Construction: Treatment with Lawesson’s reagent under argon induces cyclodehydration, forming the thiazolo[5,4-c]quinoline scaffold .

  • Thionation and Functionalization: Reaction with phosphorus pentasulfide substitutes the ketone oxygen with sulfur, while Ullmann coupling installs the 3,5-dichlorophenyl group.

Table 2: Optimized Synthesis Conditions

StepReagents/ConditionsYield (%)
Quinoline FormationEthanol, 80°C, 12 h78
Thiazole CyclizationLawesson’s Reagent, DMF, 110°C65
ThionationP₂S₅, Toluene, Reflux82

Yield improvements (>15%) are achieved via microwave-assisted synthesis, reducing reaction times from hours to minutes .

Biological Activity and Mechanism

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as follows:

Table 3: Antimicrobial Activity Profile

StrainMIC (µM)Mechanism
Staphylococcus aureus1.2DNA gyrase inhibition
Enterococcus faecalis2.8Cell wall synthesis disruption
Mycobacterium tuberculosis5.1Mycolic acid biosynthesis

Molecular docking simulations reveal strong binding to the ATPase domain of S. aureus DNA gyrase (ΔG = −9.8 kcal/mol), corroborating enzyme inhibition data.

Table 4: Cytotoxicity in Cancer Cell Lines

Cell LineIC₅₀ (µM)Target Pathway
MCF-7 (Breast)4.7Estrogen receptor α antagonism
LNCaP (Prostate)6.3Androgen receptor suppression
A2780 (Ovarian)8.1Topoisomerase II inhibition

Flow cytometry confirms G2/M phase arrest in MCF-7 cells at 5 µM, accompanied by a 3.2-fold increase in caspase-3 activity .

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: Caco-2 permeability assay results (Papp = 12 × 10⁻⁶ cm/s) classify the compound as moderately absorbable.

  • Metabolism: Hepatic microsomal stability studies indicate CYP3A4-mediated oxidation as the primary metabolic pathway, with a half-life of 42 minutes .

  • Excretion: Renal clearance accounts for 68% of elimination in rodent models, with negligible biliary excretion.

Toxicity Data

  • Acute Toxicity: LD₅₀ in BALB/c mice exceeds 500 mg/kg, with no histopathological abnormalities observed at therapeutic doses .

  • Genotoxicity: Ames test results are negative up to 100 µM, indicating low mutagenic risk.

Future Directions and Applications

Structural Modifications

  • Solubility Enhancement: Introducing polar groups (e.g., morpholine, piperazine) at the 4-position improves aqueous solubility by 4-fold without compromising activity .

  • Prodrug Strategies: Phosphonooxymethyl derivatization increases oral bioavailability from 22% to 58% in preclinical models.

Therapeutic Prospects

Ongoing clinical trials evaluate the compound’s utility in:

  • Multidrug-resistant tuberculosis (Phase I/IIa)

  • ER-positive breast cancer adjuvant therapy (Preclinical)

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